molecular formula C6H4BrF3N2O B14011876 6-(bromomethyl)-4-(trifluoromethyl)pyridazin-3(2H)-one

6-(bromomethyl)-4-(trifluoromethyl)pyridazin-3(2H)-one

Cat. No.: B14011876
M. Wt: 257.01 g/mol
InChI Key: MSPKXXDHXUMTFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Bromomethyl)-4-(trifluoromethyl)pyridazin-3(2H)-one is a halogenated pyridazinone derivative characterized by a bromomethyl (-CH2Br) group at position 6 and a trifluoromethyl (-CF3) group at position 4 of the pyridazinone core. Its molecular formula is C6H4BrF3N2O, with a molar mass of 257.01 g/mol.

Synthesis:
The compound is synthesized via bromination of a precursor, followed by purification using column chromatography with a petroleum ether/ethyl acetate (5:1) solvent system . The bromomethyl group enhances reactivity in nucleophilic substitution reactions, making the compound a valuable intermediate in organic synthesis, particularly for constructing complex heterocycles or pharmaceutical agents .

Properties

Molecular Formula

C6H4BrF3N2O

Molecular Weight

257.01 g/mol

IUPAC Name

3-(bromomethyl)-5-(trifluoromethyl)-1H-pyridazin-6-one

InChI

InChI=1S/C6H4BrF3N2O/c7-2-3-1-4(6(8,9)10)5(13)12-11-3/h1H,2H2,(H,12,13)

InChI Key

MSPKXXDHXUMTFV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)NN=C1CBr)C(F)(F)F

Origin of Product

United States

Preparation Methods

Bromination of Hydroxymethyl or Methyl Precursors

One common synthetic route involves bromination of the corresponding 6-(hydroxymethyl)-4-(trifluoromethyl)pyridazin-3(2H)-one or 6-methyl-4-(trifluoromethyl)pyridazin-3(2H)-one derivatives. This is typically achieved using brominating agents such as N-bromosuccinimide (NBS) in the presence of radical initiators (e.g., azobisisobutyronitrile, AIBN) under reflux conditions in inert solvents like dichloromethane or carbon tetrachloride.

  • Reaction conditions:

    • Solvent: Dichloromethane (CH2Cl2) or Carbon tetrachloride (CCl4)
    • Brominating agent: NBS (N-bromosuccinimide)
    • Radical initiator: AIBN
    • Temperature: Reflux (~40-80 °C)
    • Reaction time: Several hours (typically 4-18 h)
  • Mechanism: The reaction proceeds via radical substitution at the benzylic (methyl) position adjacent to the pyridazinone ring, converting the methyl or hydroxymethyl group into the bromomethyl substituent.

  • Yields: Moderate to high yields (60-90%) depending on reaction scale and purity of starting materials.

This method is widely used due to its simplicity and relatively mild conditions, allowing selective bromination without affecting the trifluoromethyl substituent or the pyridazinone core.

Metal-Mediated Lithiation and Subsequent Functionalization

Another approach involves metalation of the brominated trifluoromethylpyridine precursors followed by electrophilic quenching to introduce functional groups that can be further transformed into the bromomethyl derivative.

  • Procedure:

    • Starting from 6-bromo-4-(trifluoromethyl)pyridine, treatment with lithium diisopropylamide (LDA) or butyllithium at low temperatures (-90 °C) generates a lithio intermediate at the 3-position.
    • Subsequent reaction with electrophiles such as trimethyl borate, ethyl formate, or carbon dioxide introduces boronic acid, aldehyde, or carboxylic acid functionalities, respectively.
    • Reduction of the aldehyde intermediate with sodium borohydride yields the hydroxymethyl derivative, which can be brominated as described above to afford the bromomethyl product.
  • Reaction conditions:

    • Solvent: Tetrahydrofuran (THF)
    • Temperature: -90 °C to room temperature
    • Workup: Acidification to pH 3-4 with dilute hydrochloric acid, extraction, drying, and purification by column chromatography.
  • Yields: The aldehyde intermediate is obtained in approximately 70-75% yield with high purity (>98% GC), and subsequent reduction and bromination steps proceed efficiently.

This method allows for versatile functional group interconversion and precise substitution patterns on the pyridazine ring.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Temperature Yield (%) Notes
Radical Bromination 6-(Hydroxymethyl)-4-(trifluoromethyl)pyridazin-3(2H)-one NBS, AIBN, CH2Cl2 or CCl4, reflux 40-80 °C, 4-18 h 60-90 Selective bromination at methyl group
Metalation and Electrophilic Quench 6-Bromo-4-(trifluoromethyl)pyridine LDA or n-BuLi, THF, -90 °C; electrophiles (e.g., ethyl formate) -90 °C to RT 70-75 (aldehyde) Multi-step; allows functional group introduction
Lewis Acid Catalyzed Cycloaddition (Related) 3-Bromotetrazine and silyl-enol ethers BF3·OEt2, mild conditions 0 to 25 °C Up to 93 High regioselectivity; applicable for bromopyridazines

Mechanistic Insights and Optimization

  • Radical bromination is driven by homolytic cleavage of NBS to generate bromine radicals, which abstract hydrogen from the methyl group, followed by recombination to form the bromomethyl substituent.

  • Metalation with strong bases at low temperature allows regioselective lithiation, avoiding side reactions on the trifluoromethyl group.

  • Lewis acid coordination to tetrazine nitrogen atoms activates the ring for cycloaddition, enabling selective bromine incorporation.

Optimization of reaction parameters such as reagent equivalents, temperature control, and reaction time is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-(Bromomethyl)-4-(trifluoromethyl)pyridazin-3(2H)-one can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the bromomethyl group or to reduce other functional groups present in the molecule.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and alkoxide salts. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding aminomethyl derivative, while oxidation might produce a carboxylic acid or aldehyde derivative.

Scientific Research Applications

6-(Bromomethyl)-4-(trifluoromethyl)pyridazin-3(2H)-one has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials such as organic semiconductors or liquid crystals.

    Chemical Biology: It can be employed as a probe or ligand in biochemical assays to study protein-ligand interactions or enzyme activity.

Mechanism of Action

The mechanism of action of 6-(bromomethyl)-4-(trifluoromethyl)pyridazin-3(2H)-one depends on its specific application. In medicinal chemistry, the compound may act by binding to a target protein or enzyme, thereby modulating its activity. The bromomethyl group can serve as a reactive handle for covalent modification of the target, while the trifluoromethyl group can enhance binding affinity and selectivity through hydrophobic interactions and electronic effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and their implications:

Compound Name Substituents Key Properties/Applications Reference
6-(Bromomethyl)-4-(trifluoromethyl)pyridazin-3(2H)-one Bromomethyl (C6), Trifluoromethyl (C4) High reactivity as a synthetic intermediate; used in coupling reactions
6-(Thiophen-2-yl)-4-(trifluoromethyl)pyridazin-3(2H)-one Thiophen-2-yl (C6), Trifluoromethyl (C4) Potential bioactivity due to thiophene’s electron-rich aromatic system
4-(3-Methoxybenzyl)-6-methylpyridazin-3(2H)-one 3-Methoxybenzyl (C4), Methyl (C6) Studied as a small-molecule agonist; methoxy group enhances solubility
(E)-6-(4-Chlorostyryl)-4-(4-(trifluoromethyl)benzyl)pyridazin-3(2H)-one Chlorostyryl (C6), Trifluoromethyl benzyl (C4) Corrosion inhibition in acidic environments; styryl group improves adsorption on metal surfaces
4-Hydroxy-6-{2-[4-(trifluoromethyl)phenyl]ethyl}pyridazin-3(2H)-one (TAK-831) Hydroxy (C4), Trifluoromethyl ethyl (C6) Orphan-designated drug for Friedreich’s ataxia; hydroxy group enables hydrogen bonding

Key Observations :

  • Bromomethyl vs. Methyl/Thiophen-2-yl : The bromomethyl group in the target compound increases electrophilicity, facilitating cross-coupling or alkylation reactions compared to inert methyl or aromatic thiophen-2-yl groups .
  • Trifluoromethyl vs. Methoxy/Hydroxy: The electron-withdrawing trifluoromethyl group stabilizes the pyridazinone core, enhancing metabolic stability in pharmaceuticals compared to electron-donating methoxy or hydroxy groups .

Physicochemical Properties

  • Molecular Weight and Solubility: The target compound’s molecular weight (257.01 g/mol) is lower than derivatives with bulky substituents (e.g., TAK-831 at 300.23 g/mol) but higher than simpler analogs like 6-methylpyridazinones (e.g., 344.33 g/mol in monoclinic crystals) . The trifluoromethyl group likely reduces water solubility compared to hydroxy or methoxy analogs.
  • Crystallographic Data: Related compounds (e.g., 6-Methyl-2-p-tolyl-4-[3-(trifluoromethyl)phenyl]pyridazin-3(2H)-one) crystallize in monoclinic systems (space group C2/c) with distinct packing patterns influenced by substituents .

Biological Activity

6-(Bromomethyl)-4-(trifluoromethyl)pyridazin-3(2H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a pyridazine ring with bromomethyl and trifluoromethyl substituents. The molecular formula is C7H5BrF3N3OC_7H_5BrF_3N_3O, and its molecular weight is approximately 282.017 g/mol.

Biological Activity Overview

Research on the biological activity of this compound has primarily focused on its potential as an inhibitor in various biochemical pathways. Notably, compounds with similar structures have shown promise in targeting specific enzymes involved in disease processes.

Antiviral Activity

One notable study investigated the antiviral properties of related trifluoromethyl compounds against the Zika virus (ZIKV). Compounds bearing trifluoromethyl groups exhibited significant antiviral activity, suggesting that similar structural motifs in this compound may confer similar effects. For instance, compounds with EC50 values around 5.1 µM demonstrated effective inhibition of ZIKV replication, indicating that trifluoromethyl groups enhance antiviral potency .

Enzyme Inhibition Studies

Another area of research has focused on the inhibition of enzymes such as dihydroorotate dehydrogenase (DHODH), which is a validated target for malaria treatment. Compounds structurally related to this compound have shown competitive inhibition against DHODH, with IC50 values in the low micromolar range. This suggests that further optimization of this compound could yield potent antimalarial agents .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the presence of the bromomethyl and trifluoromethyl groups may facilitate interactions with target proteins through hydrophobic and electrostatic interactions, enhancing binding affinity and specificity.

Case Studies and Research Findings

StudyCompound TestedTargetEC50/IC50 ValuesFindings
Study 1Trifluoromethyl derivativesZika VirusEC50: 5.1 µMSignificant antiviral activity observed.
Study 2Similar pyridazine derivativesDHODHIC50: Low µM rangeCompetitive inhibition noted, potential for antimalarial activity.
Study 3Structure-activity relationship (SAR) analysisVarious targetsVaries by compoundIdentified key structural features enhancing activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.